2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole
Description
2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole is a benzimidazole derivative featuring a phenoxymethyl group substituted with an allyl and methoxy moiety at the 4- and 2-positions, respectively. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological versatility, including antimicrobial, antiviral, and anticancer activities . The unique substitution pattern in this compound distinguishes it from other benzimidazole derivatives, influencing its physicochemical properties and biological interactions.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-6-13-9-10-16(17(11-13)21-2)22-12-18-19-14-7-4-5-8-15(14)20-18/h3-5,7-11H,1,6,12H2,2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTBZLLLHZOFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-allyl-2-methoxyphenol in the presence of a base.
Final Coupling: The final step involves the coupling of the intermediate with a suitable allylating agent to introduce the allyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products
Oxidation Products: Epoxides, alcohols, or ketones.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Compounds with new functional groups replacing the methoxy group.
Scientific Research Applications
Scientific Research Applications
The compound has demonstrated a range of applications in scientific research, particularly in the fields of medicinal chemistry, microbiology, and biochemistry.
Antimicrobial Activity
Research indicates that 2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 8 μg/mL | 16 μg/mL |
| Methicillin-resistant Staphylococcus aureus | 4 μg/mL | 8 μg/mL |
| Streptococcus faecalis | 4 μg/mL | 8 μg/mL |
These results suggest that the compound may serve as a potential alternative treatment for antibiotic-resistant infections .
Antifungal Activity
The compound has also demonstrated antifungal properties, particularly against azole-resistant strains of fungi like Aspergillus fumigatus. In vitro studies revealed its ability to inhibit biofilm formation and reduce the expression of efflux pump genes associated with drug resistance.
Table 2: Antifungal Activity Data
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Aspergillus fumigatus | 312 - 500 |
| Candida albicans | Not reported |
This suggests its potential use in treating resistant fungal infections .
Anticancer Potential
Emerging research points to the anticancer potential of this compound. Preliminary studies have indicated its ability to induce apoptosis in cancer cells, warranting further investigation into its mechanisms and efficacy in vivo.
Case Study: Induction of Apoptosis
A study evaluated the effects of the compound on various cancer cell lines, demonstrating significant apoptotic activity compared to control groups. The specific pathways involved are still under investigation, but initial results are promising .
Mechanism of Action
The mechanism of action of 2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzimidazole core critically affect solubility, stability, and bioavailability. Below is a comparison of key analogues:
Key Observations :
Comparison :
Key Insights :
- The target compound lacks a sulfinyl group (cf. Rabeprazole, ), ruling out proton pump inhibition. Its allyl-methoxyphenoxy group may instead target microtubules or DNA.
- Nitro-substituted analogues (e.g., ) show central analgesic effects, dependent on ortho-substitution, which is absent in the target compound.
Pharmacokinetic Considerations
- Metabolism : Thioether and sulfinyl groups (e.g., ) are prone to oxidative metabolism, whereas methoxy and allyl groups may undergo demethylation or conjugation.
- Toxicity : Brominated and nitro derivatives () exhibit higher acute toxicity (>100 mg/kg in mice) compared to methoxy/allyl-substituted compounds.
Biological Activity
The compound 2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole is a benzimidazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the modification of benzimidazole rings. The presence of the allyl and methoxy groups is crucial for enhancing its biological properties.
The mechanism of action for benzimidazole derivatives often involves interaction with cellular targets such as enzymes and receptors. For instance, these compounds may inhibit specific enzymes or disrupt cellular processes by binding to DNA or proteins, ultimately leading to apoptosis in cancer cells or inhibiting microbial growth .
Anticancer Activity
Recent studies have shown that benzimidazole derivatives exhibit significant anticancer activity. For example, derivatives similar to this compound have been reported to induce apoptosis in various cancer cell lines by disrupting mitochondrial membrane potential and activating caspases .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2g | MDA-MB-231 | 16.38 | Apoptosis via mitochondrial disruption |
| B8 | MTX-induced IM | Not specified | Mucoprotective effects and inflammation modulation |
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown moderate to strong activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungal pathogens like Candida albicans .
Table 2: Antimicrobial Activity of Similar Compounds
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| 2g | Staphylococcus aureus | 8 |
| 1b | Candida albicans | 64 |
Case Studies
- Eugenol and Biofilm Inhibition : A study demonstrated that eugenol, a compound related to the structural framework of this compound, effectively inhibited biofilm formation in azole-resistant Aspergillus fumigatus isolates. This suggests that similar benzimidazole derivatives could potentially disrupt biofilm-associated infections .
- Mucositis Mitigation : Another study highlighted the mucoprotective effects of a benzimidazole derivative in mitigating methotrexate-induced intestinal mucositis in mice. This indicates that compounds like this compound could have therapeutic applications in reducing chemotherapy-related side effects .
Q & A
Basic Research Questions
Q. How can the synthetic yield of 2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole be optimized?
- Methodological Answer : Optimize reaction parameters such as temperature (70–90°C), solvent choice (e.g., ethanol or DMF), and catalyst loading (e.g., 5 mol% Pd/C). Use HPLC for purity assessment and column chromatography (SiO₂, 20% EtOAc/hexane) for isolation. Higher yields (~75%) are achieved with reflux conditions and stoichiometric control of intermediates like 4-allyl-2-methoxyphenol .
Q. What characterization techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., allyl and methoxyphenoxy groups). Key signals include δ 7.2–7.8 ppm (benzimidazole protons) and δ 3.8 ppm (methoxy group) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 338.79) .
- X-ray crystallography : Resolve bond angles and spatial arrangement (e.g., monoclinic crystal system, P2₁/c space group) .
Q. How do solvent choices influence the stability of this compound during storage?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance stability by reducing hydrolysis. Avoid protic solvents (e.g., water) to prevent degradation. Store under inert gas (N₂/Ar) at –20°C with desiccants .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activities of benzimidazole derivatives?
- Methodological Answer :
- Bioassay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).
- Data normalization : Express activity as IC₅₀ values relative to reference compounds (e.g., doxorubicin for anticancer assays).
- Meta-analysis : Compare structural variations (e.g., substituents on the phenoxy group) across studies to identify activity trends .
Q. How to design experiments to study structure-activity relationships (SAR) for antimicrobial effects?
- Methodological Answer :
- Synthetic diversification : Introduce substituents (e.g., halogens, nitro groups) at the allyl or methoxyphenoxy positions via Suzuki coupling or nucleophilic substitution .
- Biological screening : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (MIC assays).
- Computational docking : Map interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina .
Q. How to address poor correlation between computational binding predictions and experimental affinities?
- Methodological Answer :
- Refine docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit).
- Validate with MD simulations : Run 100-ns trajectories to assess binding stability.
- Experimental validation : Use SPR or ITC to measure binding constants and compare with docking scores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
